5-Iodocytosine

Übersicht

Beschreibung

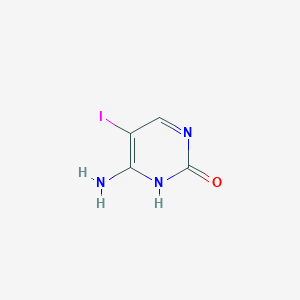

5-Iodocytosine is a halogenated nucleobase derivative of cytosine, characterized by the substitution of a hydrogen atom at the 5-position of the cytosine ring with an iodine atom. Its molecular formula is C₄H₄IN₃O, and it has a molecular weight of 236.9985 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Iodocytosine can be synthesized through the iodination of cytosine. One common method involves the reaction of cytosine with iodine monochloride (ICl) in an aqueous medium. The reaction typically proceeds under mild conditions, with the iodine monochloride acting as the iodinating agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may involve the use of continuous flow reactors to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodocytosine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Photocrosslinking Reactions: this compound is an excellent chromophore for nucleoprotein photocrosslinking, complementing 5-iodouracil.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used for the initial iodination of cytosine.

Nucleophiles: Such as amines or thiols for substitution reactions.

Photocrosslinking Conditions: Typically involve irradiation with a helium cadmium laser emitting at 325 nm.

Major Products Formed:

Substituted Cytosine Derivatives: Depending on the nucleophile used in substitution reactions.

Crosslinked Nucleoprotein Complexes: Formed during photocrosslinking reactions.

Wissenschaftliche Forschungsanwendungen

Biochemistry and Molecular Biology

5-Iodocytosine serves as a chromophore for high-yield photocrosslinking of nucleoprotein complexes. Its ability to absorb light at specific wavelengths allows for selective excitation, leading to efficient covalent bond formation between nucleic acids and proteins .

Photocrosslinking Mechanism :

- The iodine atom enhances light absorption, facilitating photocrosslinking reactions that are crucial for studying protein-DNA interactions.

Medicinal Chemistry

This compound has been investigated for its potential antiviral and anticancer properties. Research indicates that this compound can interfere with nucleic acid synthesis by incorporating into DNA and RNA during replication and transcription processes . This incorporation disrupts normal cellular functions, particularly in rapidly dividing cells such as tumors or infected tissues.

Antiviral Activity :

- Studies have shown significant antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vivo studies suggest that its potency is comparable to established antiviral agents like acyclovir .

Anticancer Potential :

- The compound exhibits lethal effects in certain animal models, indicating possible therapeutic implications for cancer treatment.

Structural Biology

In structural biology, this compound is employed in single anomalous dispersion (SAD) studies for determining nucleic acid structures. Its unique properties allow researchers to elucidate complex biological structures that are pivotal for understanding molecular mechanisms.

Case Study 1: Antiviral Efficacy

Research conducted on the antiviral efficacy of this compound demonstrated its effectiveness against HSV-1 and HSV-2 through plaque reduction assays. The results indicated that the compound's mechanism involves metabolism by viral thymidine kinase, essential for activation within infected cells .

Case Study 2: Photocrosslinking Applications

In a study exploring the interaction between HIV-1 integrase and DNA, researchers utilized this compound in photocrosslinking techniques to map interaction sites effectively. This application showcases the compound’s utility in understanding viral replication mechanisms and developing targeted therapies.

Wirkmechanismus

The mechanism by which 5-iodocytosine exerts its effects is primarily through its ability to participate in photocrosslinking reactions. The iodine atom at the 5-position enhances the compound’s ability to absorb light at specific wavelengths, facilitating the formation of covalent bonds between nucleic acids and proteins . This property is particularly useful in studying nucleoprotein interactions and protein-RNA interactions.

Vergleich Mit ähnlichen Verbindungen

5-Iodouracil: Another halogenated nucleobase used for photocrosslinking.

5-Bromocytosine: Similar in structure but with a bromine atom instead of iodine.

5-Fluorocytosine: Used as an antifungal agent.

Uniqueness of 5-Iodocytosine: this compound is unique due to its high efficiency in photocrosslinking reactions compared to other halogenated nucleobases. Its ability to absorb light at longer wavelengths allows for more selective excitation and higher crosslinking yields .

Biologische Aktivität

5-Iodocytosine (5-IC) is a pyrimidine nucleoside that has garnered attention for its antiviral and anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a halogenated derivative of cytosine, which is a fundamental component of nucleic acids. Its structural modification with iodine enhances its biological activity, making it a candidate for various therapeutic applications. The compound is often studied in the context of viral infections and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as an analog of cytosine, incorporating into DNA and RNA during replication and transcription processes. This incorporation can lead to the disruption of normal cellular functions, particularly in rapidly dividing cells such as those found in tumors or infected tissues.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) types 1 and 2. In studies utilizing plaque and yield reduction assays, 5-IC was shown to be highly effective against these viruses:

- Comparative Potency : In vivo studies indicated that the potency of this compound was comparable to that of established antiviral agents like acyclovir .

- Mechanism : The antiviral activity is largely mediated through its metabolism by viral thymidine kinase, which is essential for its activation within infected cells .

Anticancer Properties

In addition to its antiviral effects, this compound has been investigated for its potential as an antineoplastic agent:

- Ehrlich Tumor Model : Studies conducted on mice with Ehrlich tumors demonstrated that this compound exhibited antitumor activity, indicating its potential role in cancer therapy .

- Cellular Impact : The compound's incorporation into DNA disrupts replication in cancer cells, leading to cell death .

Case Studies and Research Findings

Several key studies have highlighted the biological activities of this compound:

- Antiviral Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that 1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC), a derivative of 5-IC, demonstrated substantial efficacy against HSV in both cell cultures and animal models .

- Pharmacokinetics : Research on the pharmacokinetics of FIAC indicated that it undergoes rapid biotransformation in the liver and kidneys, with a mean terminal-phase half-life ranging from 0.92 to 1.80 hours .

- Combination Therapies : Investigations into combination therapies involving FIAC and other antiviral agents showed enhanced efficacy against resistant strains of HSV .

Data Table: Comparative Efficacy of Nucleoside Derivatives

| Compound | Antiviral Activity (HSV) | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound (5-IC) | Moderate | Yes | DNA/RNA synthesis inhibition |

| 1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC) | High | Yes | Requires viral thymidine kinase for activation |

| Acyclovir | High | No | Viral DNA polymerase inhibition |

Eigenschaften

IUPAC Name |

6-amino-5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVWJVAMULFOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149947 | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-44-7 | |

| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-iodocytosine exert its antiviral activity against herpes simplex virus (HSV)?

A1: this compound itself is not the active agent. It requires intracellular phosphorylation by viral thymidine kinase (TK), which is present at much higher levels in infected cells compared to uninfected cells. [, ] This selectivity for viral TK contributes to its antiviral efficacy. [] Once phosphorylated, it disrupts viral DNA replication, potentially by acting as a thymidine analog. [, , ]

Q2: Are there differences in the antiviral activity of this compound against different herpesviruses?

A2: Yes, studies show variations in susceptibility among herpesviruses. For example, HSV-1 is generally more susceptible to this compound than equine herpesvirus 1 (EHV-1) and pseudorabies virus (PRV). [] Interestingly, resistance to this compound and certain other analogs seems to correlate with the lack of deoxythymidylate kinase activity in the viral thymidine kinase of these viruses. []

Q3: What resistance mechanisms have been identified for this compound in herpes simplex virus?

A3: A major resistance mechanism observed is the alteration in viral thymidine kinase, specifically a marked decrease in its activity. [] This alteration renders the virus incapable of efficiently phosphorylating this compound, thus conferring resistance. [] Additionally, resistance to this compound often coincides with cross-resistance to other nucleoside analogs like arabinosylthymine and acyclovir. []

Q4: How does this compound affect human cytomegalovirus (HCMV)?

A4: While this compound shows activity against HCMV, its mechanism differs from its action against HSV. Unlike HSV, the selectivity against HCMV is not primarily due to preferential phosphorylation by virus-specific kinases. [] this compound appears to suppress HCMV DNA replication at low concentrations and completely inhibit it at higher concentrations. [] This inhibition seems to be reversible. []

Q5: How is this compound metabolized in the body?

A5: Deamination is a major metabolic pathway for this compound, leading to the formation of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) as the primary metabolite. [, ] Other identified metabolites include 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)cytosine (FAC) and 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)uracil (FAU), produced via deiodination. [, ] Glucuronide conjugates of this compound, FIAU, FAC, and FAU have also been detected in lower amounts. []

Q6: What is the primary route of elimination for this compound and its metabolites?

A6: The majority of the administered dose of this compound is excreted in urine within 24 hours, primarily as metabolites. [] Fecal excretion and elimination via respiratory CO2 are minimal. [] Biliary excretion also appears to be a minor pathway. []

Q7: Does the route of administration affect the pharmacokinetics of this compound?

A7: Yes, studies in rats show that oral administration results in lower peak plasma concentrations and a longer half-life compared to intravenous administration. [] The absorption of this compound after oral administration appears to occur mainly in the stomach or the upper small intestine. []

Q8: Does this compound penetrate the brain?

A8: Yes, this compound can cross the blood-brain barrier, although the brain-to-plasma concentration ratio remains relatively low. [] Interestingly, a related compound, 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine (FMAU), demonstrates significantly greater brain penetration compared to this compound. []

Q9: What is the molecular formula and molecular weight of this compound?

A9: The molecular formula of this compound is C4H4IN3O, and its molecular weight is 237.01 g/mol.

Q10: Are there any spectroscopic data available for this compound?

A10: While the provided texts do not specify detailed spectroscopic data for this compound, techniques like NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry are commonly employed for the characterization of such compounds.

Q11: Can this compound be used in cross-coupling reactions?

A11: Yes, this compound can undergo palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various substituents at the 5-position of the cytosine ring, expanding its synthetic utility. [, , ] For instance, the Sonogashira reaction, a specific type of cross-coupling, has been successfully employed to synthesize 5-alkynylcytosines from this compound. []

Q12: Is this compound cytotoxic?

A12: this compound exhibits cytotoxicity, although its selectivity for virus-infected cells versus uninfected cells varies depending on the virus. [, , ] For example, it shows a greater therapeutic index against HCMV compared to HSV-1, indicating a higher tolerance in uninfected cells. [] Modification of the 5-substituent on the cytosine ring can significantly impact cytotoxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.